molecular formula C9H17NO B2517455 7-Oxaspiro[4.5]decan-10-amine CAS No. 1545389-85-2

7-Oxaspiro[4.5]decan-10-amine

Cat. No.: B2517455
CAS No.: 1545389-85-2
M. Wt: 155.241
InChI Key: ZTNISPQVLTTZSF-UHFFFAOYSA-N
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Description

7-Oxaspiro[45]decan-10-amine is a chemical compound with the molecular formula C9H17NO It features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxaspiro[4.5]decan-10-amine can be achieved through several synthetic routes. One common method involves the use of a Prins/pinacol cascade reaction. This process typically employs a Lewis acid catalyst to facilitate the reaction between an aldehyde and a 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, resulting in the formation of the oxaspirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Oxaspiro[4.5]decan-10-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxyl or alkyl groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl or alkyl derivatives. Substitution reactions can result in a variety of substituted amines.

Scientific Research Applications

7-Oxaspiro[4.5]decan-10-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Oxaspiro[4.5]decan-10-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The spirocyclic structure can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for drug design. The pathways involved in its mechanism of action would depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxaspiro[4.5]decan-10-amine is unique due to its specific spirocyclic structure and the presence of an amine group. This combination of features makes it a versatile compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

IUPAC Name

7-oxaspiro[4.5]decan-10-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-8-3-6-11-7-9(8)4-1-2-5-9/h8H,1-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNISPQVLTTZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1545389-85-2
Record name 7-oxaspiro[4.5]decan-10-amine
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